N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide)

Catalog No.
S12388832
CAS No.
M.F
C16H22N4O4S2
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-s...

Product Name

N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide)

IUPAC Name

N-[2,3-dimethyl-3-(pyridin-3-ylsulfonylamino)butan-2-yl]pyridine-3-sulfonamide

Molecular Formula

C16H22N4O4S2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C16H22N4O4S2/c1-15(2,19-25(21,22)13-7-5-9-17-11-13)16(3,4)20-26(23,24)14-8-6-10-18-12-14/h5-12,19-20H,1-4H3

InChI Key

PALBPZAAYYFYAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)NS(=O)(=O)C1=CN=CC=C1)NS(=O)(=O)C2=CN=CC=C2

N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) is a synthetic compound characterized by its unique structure, which includes two pyridine-3-sulfonamide moieties linked by a 2,3-dimethylbutane-2,3-diyl group. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) is C₁₂H₁₈N₂O₄S₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its molecular weight is approximately 298.42 g/mol. The compound's sulfonamide groups are known for their pharmacological significance, particularly in antibacterial and antidiabetic agents.

Typical of sulfonamides:

  • Acid-Base Reactions: The sulfonamide nitrogen can act as a weak base and can participate in protonation reactions.
  • Nucleophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions due to its electron-rich nature.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, leading to the release of the corresponding amine and sulfonic acid.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that compounds containing sulfonamide groups exhibit a range of biological activities:

  • Antibacterial Properties: Sulfonamides are well-known for their ability to inhibit bacterial growth by blocking folate synthesis pathways.
  • Antidiabetic Effects: Some sulfonamides have been shown to enhance insulin secretion and improve glucose tolerance.
  • Potential Antitumor Activity: Preliminary studies suggest that derivatives of sulfonamides may possess cytotoxic effects against various cancer cell lines.

The specific biological activity of N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) remains an area for further investigation.

The synthesis of N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) generally involves the following steps:

  • Formation of the Linker: The 2,3-dimethylbutane-2,3-diyl moiety can be synthesized through alkylation reactions or other organic transformations.
  • Sulfonamide Formation: Pyridine-3-sulfonyl chloride can react with amines (such as 2,3-dimethylbutane-2,3-diamine) under appropriate conditions to form the sulfonamide linkages.
  • Coupling Reaction: The linker is then coupled with two pyridine-3-sulfonamide units to yield the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the desired compound.

N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antibacterial or antidiabetic drugs.
  • Material Science: Due to its unique chemical structure, it may be explored for applications in polymers or coatings.
  • Biochemical Research: As a tool for studying enzyme inhibition or metabolic pathways involving folate synthesis.

Interaction studies are crucial for understanding how N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) interacts with biological targets:

  • Enzyme Inhibition Assays: These assays can determine the compound's efficacy in inhibiting specific enzymes related to bacterial growth or glucose metabolism.
  • Binding Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be utilized to study binding affinities with target proteins.
  • Cellular Studies: Evaluating the compound's effects on cell viability and proliferation in various cancer cell lines can provide insights into its potential therapeutic applications.

Several compounds share structural similarities with N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide). These include:

  • Sulfamethoxazole: An antibacterial agent that contains a sulfonamide group but lacks the unique linker found in N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide).
    Compound NameStructure TypeBiological Activity
    N,N'-(4-Methylbenzene)-bis(pyridine-4-sulfonamide)Similar bis(sulfonamide) structureAntibacterial
    SulfanilamideSimple sulfanilamide structureAntibacterial
    4-Amino-N,N'-dimethylbenzenesulfonamideContains amine and sulfonamide groupsAntibacterial

These compounds highlight the uniqueness of N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide), particularly its dual pyridine linkage and specific substituents that may confer distinct pharmacological properties.

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

398.10824754 g/mol

Monoisotopic Mass

398.10824754 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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